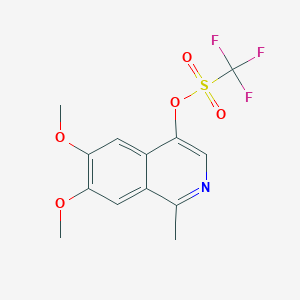

6,7-Dimethoxy-1-methylisoquinolin-4-YL trifluoromethanesulfonate

Beschreibung

6,7-Dimethoxy-1-methylisoquinolin-4-YL trifluoromethanesulfonate is a synthetic isoquinoline derivative characterized by a trifluoromethanesulfonate (triflate) group at position 4 of the isoquinoline core. This compound serves as a critical intermediate in organic synthesis, particularly in cross-coupling reactions due to the triflate group’s exceptional leaving-group ability. The synthesis involves reacting 2-[[(2S)-1,4-dioxan-2-yl]methoxy]-9-hydroxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one with N-phenyl-bis(trifluoromethanesulfonimide) in dichloromethane (DCM) under nitrogen, followed by purification via recrystallization from isopropanol . Its structural elucidation is supported by crystallographic methods, often employing SHELX software for refinement and validation .

Eigenschaften

CAS-Nummer |

949139-76-8 |

|---|---|

Molekularformel |

C13H12F3NO5S |

Molekulargewicht |

351.30 g/mol |

IUPAC-Name |

(6,7-dimethoxy-1-methylisoquinolin-4-yl) trifluoromethanesulfonate |

InChI |

InChI=1S/C13H12F3NO5S/c1-7-8-4-10(20-2)11(21-3)5-9(8)12(6-17-7)22-23(18,19)13(14,15)16/h4-6H,1-3H3 |

InChI-Schlüssel |

NUNLRCZBQDGQNU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC=C(C2=CC(=C(C=C12)OC)OC)OS(=O)(=O)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-1-methylisoquinolin-4-YL trifluoromethanesulfonate typically involves the reaction of 6,7-dimethoxy-1-methylisoquinoline with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like dichloromethane or chloroform. The reaction temperature is usually maintained at low to moderate levels to prevent any side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems for precise control of reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

6,7-Dimethoxy-1-methylisoquinolin-4-YL trifluoromethanesulfonate can undergo various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form corresponding quinoline derivatives.

Reduction Reactions: Reduction of this compound can lead to the formation of tetrahydroisoquinoline derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: The major products are isoquinoline derivatives with different substituents replacing the trifluoromethanesulfonate group.

Oxidation Reactions: The major products are oxidized isoquinoline derivatives.

Reduction Reactions: The major products are tetrahydroisoquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

6,7-Dimethoxy-1-methylisoquinolin-4-YL trifluoromethanesulfonate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 6,7-Dimethoxy-1-methylisoquinolin-4-YL trifluoromethanesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with key signaling molecules and pathways.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Reactivity : The triflate group in the target compound confers superior leaving-group capability compared to ethyl carboxylate (6d) or methylsulfonyl (6e), enabling efficient participation in palladium-catalyzed cross-coupling reactions .

- Electronic Effects: Electron-withdrawing triflate enhances electrophilicity at position 4, whereas electron-donating groups (e.g., ethyl carboxylate in 6d) stabilize the isoquinoline core, reducing reactivity .

- Solubility and Lipophilicity : Carboxamide derivatives (6f) exhibit improved aqueous solubility due to hydrogen-bonding capacity, while phenyl-substituted analogs (6g, 6h) display higher lipophilicity, favoring membrane permeability .

Biologische Aktivität

6,7-Dimethoxy-1-methylisoquinolin-4-YL trifluoromethanesulfonate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Molecular Structure and Characteristics:

- Chemical Formula: C₁₂H₁₃F₃N₃O₃S

- Molecular Weight: 293.31 g/mol

- CAS Number: 2922291-66-3

Research indicates that compounds within the isoquinoline class, including 6,7-Dimethoxy-1-methylisoquinolin-4-YL trifluoromethanesulfonate, exhibit various mechanisms of action:

- Anticancer Activity:

-

Antimicrobial Activity:

- The compound has also been evaluated for its antibacterial properties. A study highlighted the effectiveness of similar isoquinoline derivatives against Staphylococcus aureus and Enterococcus faecalis, suggesting that these compounds may disrupt bacterial cell division by targeting FtsZ, a protein essential for bacterial cytokinesis .

Case Studies

-

Anticancer Studies:

- A study focusing on the anti-proliferative effects of isoquinoline derivatives reported IC50 values against various cancer cell lines, indicating potent activity against colon carcinoma cells (HT29) and fibroblasts (FEK4). Notably, select analogues exhibited high selectivity for cancer cells over normal cells .

- Antimicrobial Efficacy:

Data Tables

Q & A

Basic: What synthetic methodologies are recommended for preparing 6,7-dimethoxy-1-methylisoquinolin-4-YL trifluoromethanesulfonate?

Answer:

A validated approach involves reacting the hydroxyl precursor (e.g., 6,7-dimethoxy-1-methylisoquinolin-4-ol) with trifluoromethanesulfonamide derivatives, such as N-phenyl-bis(trifluoromethanesulfonimide), in dichloromethane (DCM) under inert atmosphere (N₂). Triethylamine (Et₃N) is typically used as a base to deprotonate the hydroxyl group and facilitate triflate formation. Post-reaction, purification via recrystallization from isopropanol (iPrOH) yields high-purity product .

Advanced: How do the methoxy substituents at positions 6 and 7 influence the compound’s reactivity in cross-coupling reactions?

Answer:

The electron-donating methoxy groups enhance the electron density of the isoquinoline core, potentially activating specific positions for electrophilic substitution. However, steric hindrance from the 6,7-dimethoxy groups may limit accessibility to the 4-position triflate, affecting nucleophilic displacement efficiency. Researchers should evaluate solvent polarity and catalyst systems (e.g., Pd-based catalysts) to optimize regioselectivity and reaction rates .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, while ¹⁹F NMR verifies triflate group presence.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- HPLC/LC-MS : Purity assessment (≥98% by GC) and detection of byproducts (e.g., hydrolyzed triflate) are essential, as highlighted in synthesis protocols .

Advanced: How can researchers resolve contradictions in reaction yields during scale-up synthesis?

Answer:

Yield discrepancies often arise from kinetic vs. thermodynamic control during triflation. At larger scales, inefficient heat dissipation may promote side reactions (e.g., dimerization or hydrolysis). Mitigation strategies include:

- Temperature Gradients : Slow addition of reagents at controlled temperatures (0–6°C).

- Inert Conditions : Rigorous exclusion of moisture (e.g., molecular sieves in DCM).

- Purification Optimization : Gradient recrystallization or column chromatography to isolate the triflate from polar byproducts .

Basic: What are the optimal storage conditions to prevent degradation?

Answer:

The compound should be stored in airtight, light-resistant containers under inert gas (argon or nitrogen) at 0–6°C. Triflates are prone to hydrolysis; thus, desiccants (e.g., silica gel) are recommended to minimize moisture exposure. Periodic NMR analysis is advised to monitor stability .

Advanced: What role does the trifluoromethanesulfonate group play in facilitating nucleophilic substitution reactions?

Answer:

The triflate (CF₃SO₃⁻) is a superior leaving group due to its strong electron-withdrawing nature and resonance stabilization of the departing anion. This enhances reactivity in SNAr (nucleophilic aromatic substitution) or transition metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig). Comparative studies with mesylates or tosylates show triflates provide higher reaction rates and yields under mild conditions .

Basic: How can researchers verify the absence of residual solvents or reagents post-synthesis?

Answer:

- Gas Chromatography (GC) : Quantifies residual triethylamine or DCM.

- Karl Fischer Titration : Measures water content (<0.1% w/w).

- Elemental Analysis : Confirms stoichiometric ratios of C, H, N, and S .

Advanced: What computational methods aid in predicting the compound’s behavior in catalytic systems?

Answer:

Density Functional Theory (DFT) calculations can model the electronic effects of methoxy groups and triflate stability. Molecular docking simulations predict interactions with catalytic sites (e.g., Pd(0) complexes), guiding ligand design for improved coupling efficiency. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots is recommended to correlate computational predictions with empirical data .

Basic: What safety precautions are critical during handling?

Answer:

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., Et₃N).

- Waste Disposal : Neutralize triflate-containing waste with aqueous bicarbonate before disposal .

Advanced: How does the compound’s stability vary under photolytic vs. thermal stress?

Answer:

Accelerated stability studies (ICH Q1A guidelines) reveal:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.